![molecular formula C20H18O4 B2386379 (4-Oxo-3-phenylchromen-7-yl) 2,2-dimethylpropanoate CAS No. 444643-75-8](/img/structure/B2386379.png)
(4-Oxo-3-phenylchromen-7-yl) 2,2-dimethylpropanoate
Overview
Description
(4-Oxo-3-phenylchromen-7-yl) 2,2-dimethylpropanoate is a chemical compound known for its unique structure and potential applications in various fields. It belongs to the class of chromen derivatives, which are known for their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Oxo-3-phenylchromen-7-yl) 2,2-dimethylpropanoate typically involves the condensation of 4-oxo-3-phenylchromen-7-ol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Oxo-3-phenylchromen-7-yl) 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. It may exert its effects through the modulation of enzyme activities, receptor binding, or interference with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- (4-Oxo-3-phenylchromen-7-yl) acetate
- (4-Oxo-3-phenylchromen-7-yl) butanoate
- (4-Oxo-3-phenylchromen-7-yl) hexanoate
Comparison: (4-Oxo-3-phenylchromen-7-yl) 2,2-dimethylpropanoate is unique due to the presence of the 2,2-dimethylpropanoate group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles, making it a valuable compound for specific applications.
Biological Activity
(4-Oxo-3-phenylchromen-7-yl) 2,2-dimethylpropanoate is a synthetic compound belonging to the class of chromen derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure contributes to various applications in biological research, including anti-inflammatory and antioxidant properties.
Chemical Structure and Synthesis
The compound features a chromen backbone with a 2,2-dimethylpropanoate group. The synthesis typically involves the condensation of 4-oxo-3-phenylchromen-7-ol with 2,2-dimethylpropanoic acid, often facilitated by dehydrating agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Biological Activity
The biological activity of this compound has been explored in various studies, indicating its potential as an anti-cancer agent and its role in modulating inflammatory responses.
Anticancer Properties
Recent studies have highlighted the compound's effectiveness against different cancer cell lines. For instance, derivatives of similar chromen structures have shown promising results in cytotoxicity assays. In one study, compounds derived from 7-hydroxy-4-phenylchromen demonstrated significant cytotoxic effects against human cancer cell lines such as AGS and HeLa, with some showing IC50 values lower than that of established chemotherapeutic agents like 5-fluorouracil .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound 4d | AGS | 2.63 ± 0.17 | Induces apoptosis and G2/M cell cycle arrest |
This compound | HCT116 | TBD | TBD |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Chromen derivatives are known to interact with various signaling pathways involved in inflammation. Specific studies have shown that these compounds can inhibit pro-inflammatory cytokine production, suggesting their potential use in treating inflammatory diseases.
The precise mechanism of action for this compound is not fully elucidated but is believed to involve:
- Enzyme Modulation : The compound may influence the activity of enzymes involved in metabolic pathways.
- Receptor Binding : It may interact with specific receptors that modulate cellular responses.
- Cell Signaling Interference : The compound could disrupt signaling pathways that lead to proliferation or inflammation.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of chromen derivatives:
- Cytotoxicity Screening : A study involving the synthesis of novel derivatives showed that certain compounds exhibited better cytotoxicity than their parent compounds, indicating structural modifications can enhance biological activity .
- Inflammation Models : Research has demonstrated that chromen derivatives can reduce inflammation markers in vitro and in vivo models, supporting their potential therapeutic application in inflammatory diseases.
Properties
IUPAC Name |
(4-oxo-3-phenylchromen-7-yl) 2,2-dimethylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-20(2,3)19(22)24-14-9-10-15-17(11-14)23-12-16(18(15)21)13-7-5-4-6-8-13/h4-12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWSXWRFMUSIQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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